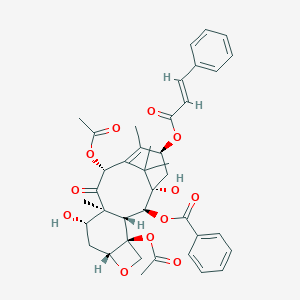

13-O-Cinnamoylbaccatin III

Description

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-[(E)-3-phenylprop-2-enoyl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H44O12/c1-22-27(50-30(44)18-17-25-13-9-7-10-14-25)20-40(47)35(51-36(46)26-15-11-8-12-16-26)33-38(6,28(43)19-29-39(33,21-48-29)52-24(3)42)34(45)32(49-23(2)41)31(22)37(40,4)5/h7-18,27-29,32-33,35,43,47H,19-21H2,1-6H3/b18-17+/t27-,28-,29+,32+,33-,35-,38+,39-,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZXDJGRIUOJEB-ODILUHENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C=CC5=CC=CC=C5)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)/C=C/C5=CC=CC=C5)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H44O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

716.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 13-O-Cinnamoylbaccatin III: Discovery and Origin

This technical guide provides a comprehensive overview of the discovery, origin, and methodologies related to 13-O-cinnamoylbaccatin III, a taxane of significant interest to researchers, scientists, and drug development professionals. This document details its natural source, biosynthetic context, and semi-synthetic preparation, supported by experimental protocols and quantitative data.

Discovery and Natural Origin

The general approach to isolating taxanes from Taxus mairei involves the extraction of plant material with solvents such as ethanol or methanol, followed by a series of chromatographic separations to purify individual compounds. The structural elucidation of these complex molecules is then typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biosynthesis

The biosynthesis of this compound is understood within the broader context of taxane biosynthesis. The core taxane skeleton is synthesized from geranylgeranyl diphosphate. A series of enzymatic reactions, including cyclizations, hydroxylations, and acetylations, lead to the formation of key intermediates like baccatin III. The final step in the formation of this compound is the esterification of the hydroxyl group at the C-13 position of the baccatin III core with cinnamic acid or a derivative thereof.

Semi-Synthetic Preparation

A method for the preparation of this compound has been detailed in patent literature, specifically WO1993002066A1. This process involves the semi-synthesis from a more readily available taxane precursor, such as baccatin III or 10-deacetylbaccatin III. The core of this method is the selective esterification of the C-13 hydroxyl group.

Experimental Protocol: Semi-synthesis of this compound

The following protocol is adapted from the general methodology described in patent WO1993002066A1.

Materials:

-

Baccatin III (or a suitable protected derivative)

-

Cinnamic acid

-

Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

4-Dimethylaminopyridine (DMAP) or other suitable catalyst

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Activation of Cinnamic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cinnamic acid in anhydrous DCM. Add a suitable coupling agent, such as DCC, and stir the mixture at room temperature for 30 minutes to form the activated cinnamoyl intermediate.

-

Esterification: To the reaction mixture, add a solution of baccatin III (or its protected form) in anhydrous DCM, followed by a catalytic amount of DMAP.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (baccatin III) is consumed.

-

Work-up: Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Quantitative Data and Spectroscopic Characterization

While specific quantitative data for the natural abundance of this compound in Taxus mairei is not widely published, the yields of related taxanes from Taxus species are generally low, often in the range of 0.001% to 0.1% of the dry weight of the plant material. The expected spectroscopic data for this compound, based on its structure and data from similar taxanes, are summarized below.

Table 1: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the taxane core protons, including characteristic signals for the acetyl groups, the oxetane ring, and the protons on the main skeleton. Additional signals in the aromatic region (around 7-8 ppm) and vinylic region (around 6-7 ppm) corresponding to the cinnamoyl group. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule. Characteristic signals for the carbonyl carbons of the acetyl and cinnamoyl groups, carbons of the taxane skeleton, and the aromatic and vinylic carbons of the cinnamoyl moiety. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of this compound (C₃₉H₄₂O₁₂). Fragmentation patterns characteristic of the loss of acetyl and cinnamoyl groups. |

| Infrared (IR) | Absorption bands for hydroxyl groups, ester carbonyl groups, and aromatic rings. |

Table 2: Comparison of Baccatin III and this compound

| Feature | Baccatin III | This compound |

| Molecular Formula | C₃₁H₃₈O₁₁ | C₃₉H₄₂O₁₂ |

| Molecular Weight | 586.6 g/mol | 706.7 g/mol |

| Substituent at C-13 | Hydroxyl (-OH) | Cinnamoyl ester (-O-CO-CH=CH-Ph) |

Conclusion

This compound is a taxane with a likely natural origin in Taxus mairei and a confirmed semi-synthetic route from baccatin III. While further research is needed to fully elucidate its natural abundance and biological activity, the methodologies outlined in this guide provide a solid foundation for its isolation, synthesis, and characterization. The continued investigation of minor taxanes such as this is crucial for the discovery of new therapeutic agents and for a deeper understanding of the chemical diversity of the Taxus genus.

The Biosynthesis of 13-O-Cinnamoylbaccatin III in Taxus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 13-O-cinnamoylbaccatin III, a naturally occurring taxoid found in Taxus species. While the paclitaxel biosynthetic pathway has been extensively studied, the specific enzymatic step leading to the formation of this compound remains to be fully elucidated. This document synthesizes current knowledge on analogous reactions within the taxoid biosynthetic network to propose a putative pathway and outlines detailed experimental protocols for the identification and characterization of the responsible enzyme.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to occur in a manner analogous to the final acylation steps in paclitaxel biosynthesis. The core of this transformation is the esterification of the C-13 hydroxyl group of baccatin III with a cinnamoyl moiety. This reaction is presumed to be catalyzed by a member of the BAHD family of acyltransferases, which are known to be involved in the acylation of various taxane intermediates.[1]

The proposed reaction is as follows:

Baccatin III + Cinnamoyl-CoA → this compound + Coenzyme A

The key enzyme in this proposed pathway is a hypothetical Baccatin III C-13 O-cinnamoyltransferase . This enzyme would utilize baccatin III as the acyl acceptor and cinnamoyl-CoA as the acyl donor. The existence of baccatin III: 3-amino, 3-phenylpropanoyltransferase (BAPT), which catalyzes the attachment of a β-phenylalanoyl side chain to the C-13 hydroxyl of baccatin III, provides a strong precedent for this type of enzymatic activity.[2]

Figure 1: Proposed enzymatic synthesis of this compound.

Quantitative Data

Direct kinetic data for a dedicated Baccatin III C-13 O-cinnamoyltransferase is not yet available in the scientific literature. However, the kinetic parameters of the analogous enzyme, Baccatin III: 3-amino, 3-phenylpropanoyltransferase (BAPT), can serve as a valuable reference point for estimating the potential efficiency of such an enzyme.[3][4]

| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| BAPT (analogous enzyme) | Baccatin III | 2.4 ± 0.5 | 0.034 | 1.4 x 104 | [3] |

| β-phenylalanoyl-CoA | 4.9 ± 0.3 | 0.034 | 6.9 x 103 | [3] | |

| Hypothetical Baccatin III C-13 O-cinnamoyltransferase | Baccatin III | Undetermined | Undetermined | Undetermined | |

| Cinnamoyl-CoA | Undetermined | Undetermined | Undetermined |

Table 1: Kinetic Parameters of Baccatin III: 3-amino, 3-phenylpropanoyltransferase (BAPT) as a Proxy for a Hypothetical Cinnamoyltransferase.

The natural abundance of this compound in various Taxus species has not been extensively quantified and reported. However, analysis of taxoid profiles in different Taxus species and cell cultures indicates the presence of a wide array of taxane derivatives, with their concentrations varying significantly based on species, tissue type, and environmental conditions.[5] Quantification is typically achieved using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[1][6][7][8][9]

| Taxus Species | Tissue/Culture | Method | Reported Taxoids | Reference |

| Taxus x media | Cell Culture | LC-MS/MS | Paclitaxel, Baccatin III, 10-Deacetylbaccatin III, and other taxoids | [10] |

| Taxus chinensis | Cell Culture | HPLC-MS/MS | Paclitaxel, Baccatin III, Cephalomannine, 10-Deacetylbaccatin III, etc. | [2] |

| Corylus avellana | Cell Culture | HPLC-MS/MS | Traces of Paclitaxel, Baccatin III, 10-Deacetylbaccatin III | [1] |

Table 2: Examples of Taxoid Quantification in Different Plant Species and Cultures.

Experimental Protocols

The identification and characterization of the proposed Baccatin III C-13 O-cinnamoyltransferase would follow a multi-step experimental workflow.

Figure 2: Experimental workflow for the identification and characterization of a novel acyltransferase.

Heterologous Expression and Purification of a Candidate Acyltransferase

This protocol is based on established methods for the expression and purification of Taxus acyltransferases in E. coli.[11][12][13]

-

Cloning: The full-length cDNA of a candidate acyltransferase gene is amplified by PCR and cloned into an E. coli expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for affinity purification.

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Culture and Induction: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic. The starter culture is then used to inoculate a larger volume of Terrific Broth (TB) medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated for a further 16-20 hours at 18°C.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice.

-

Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble recombinant protein is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer (lysis buffer with 20 mM imidazole), and the His-tagged protein is eluted with an elution buffer (lysis buffer with 250 mM imidazole). The purified protein is then dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.

Enzyme Activity Assay

This protocol outlines a general method for assaying the activity of the purified acyltransferase.[14][15][16][17][18]

-

Reaction Mixture: The standard assay mixture (total volume of 100 µL) contains 50 mM Tris-HCl buffer (pH 7.5), 10 µM baccatin III, 50 µM cinnamoyl-CoA, and 1-5 µg of the purified recombinant enzyme.

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 30-60 minutes.

-

Reaction Termination: The reaction is terminated by the addition of an equal volume of methanol or ethyl acetate.

-

Product Analysis: The reaction mixture is centrifuged to pellet any precipitated protein, and the supernatant is analyzed by HPLC or LC-MS/MS to detect and quantify the formation of this compound.

Determination of Kinetic Parameters

Kinetic parameters are determined by varying the concentration of one substrate while keeping the other at a saturating concentration.[3][14]

-

Varying Baccatin III Concentration: The concentration of baccatin III is varied (e.g., 0.5-20 µM) while the concentration of cinnamoyl-CoA is kept constant and saturating (e.g., 100 µM).

-

Varying Cinnamoyl-CoA Concentration: The concentration of cinnamoyl-CoA is varied (e.g., 5-100 µM) while the concentration of baccatin III is kept constant and saturating (e.g., 50 µM).

-

Data Analysis: The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat is calculated from Vmax and the enzyme concentration.

Product Identification and Quantification

The identity of the enzymatic product is confirmed using a combination of analytical techniques.[6][7][8][9]

-

HPLC: The retention time of the product is compared to that of an authentic standard of this compound.

-

LC-MS/MS: The mass spectrum of the product is analyzed to confirm its molecular weight and fragmentation pattern, which should match that of the standard.

-

NMR: For structural elucidation, larger-scale enzymatic reactions can be performed to produce sufficient product for 1H and 13C NMR analysis.

Conclusion

The biosynthesis of this compound in Taxus species likely involves a dedicated or promiscuous acyltransferase that utilizes baccatin III and cinnamoyl-CoA as substrates. While this enzyme has not yet been definitively identified and characterized, the well-studied paclitaxel biosynthetic pathway provides a robust framework for its discovery. The experimental protocols outlined in this guide offer a systematic approach for the identification, heterologous expression, purification, and kinetic characterization of this putative enzyme. The successful elucidation of this biosynthetic step will not only enhance our understanding of the complex metabolic network in Taxus but also open avenues for the biotechnological production of novel taxoids with potential pharmaceutical applications.

References

- 1. diposit.ub.edu [diposit.ub.edu]

- 2. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biocatalysis of a Paclitaxel Analogue: Conversion of Baccatin III to N-Debenzoyl-N-(2-furoyl)paclitaxel and Characterization of an Amino Phenylpropanoyl CoA Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Application of an LC-MS/MS method for the analysis of poly (lactic-co-glycolic acid) nanoparticles for taxane chemotherapy [harvest.usask.ca]

- 7. High-performance liquid chromatography/tandem mass spectrometry for the quantitative analysis of a novel taxane derivative (BAY59-8862) in biological samples and characterisation of its metabolic profile in rat bile samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative determination of Lx2-32c, a novel taxane derivative, in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Expression and purification of recombinant tung tree diacylglycerol acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The final acylation step in Taxol biosynthesis: Cloning of the taxoid C13-side-chain N-benzoyltransferase from Taxus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 13-O-Cinnamoylbaccatin III

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-O-Cinnamoylbaccatin III is a naturally occurring taxane derivative found in the twigs of Taxus mairei. As a member of the taxane family, which includes the prominent anticancer drug paclitaxel (Taxol®), this compound is of significant interest to researchers in medicinal chemistry and drug development. Its intricate chemical structure and complex stereochemistry are fundamental to its biological activity and potential as a precursor for novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure and stereochemical features of this compound, alongside generalized experimental protocols for its isolation and characterization.

Chemical Structure

This compound is an ester derivative of baccatin III. The core of the molecule is the tetracyclic diterpenoid, baccatin III, which possesses a complex and rigid taxane skeleton. The key structural feature of this compound is the presence of a cinnamoyl group esterified to the hydroxyl group at the C13 position of the baccatin III core.

The systematic IUPAC name for the parent compound, baccatin III, is (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-diacetoxy-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-4,9,11-trihydroxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca[1][2]benz[1,2-b]oxet-5-one. The addition of the cinnamoyl group at the C13 hydroxyl function further elaborates this complex structure.

Table 1: Chemical and Physical Properties of Baccatin III (Parent Compound)

| Property | Value |

| Molecular Formula | C₃₁H₃₈O₁₁ |

| Molecular Weight | 586.6 g/mol |

| CAS Number | 27548-93-2 |

| Appearance | White to off-white powder |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents |

Stereochemistry

The stereochemistry of this compound is highly complex, with multiple chiral centers inherent to the taxane core. The rigid, bridged ring system fixes the relative stereochemistry of these centers, leading to a distinct three-dimensional conformation that is crucial for its biological interactions.

The baccatin III core contains eleven stereocenters, leading to a vast number of potential stereoisomers. However, only the specific configuration found in the natural product is biologically active. The key stereochemical features include the cis-fusion of the A and B rings and the trans-fusion of the B and C rings. The oxetane ring (D-ring) is also fused in a cis fashion to the C-ring. The orientation of the various substituents, including the acetyl, benzoyl, and hydroxyl groups, is precisely defined. The addition of the cinnamoyl group at C13 introduces further conformational considerations, although it does not add a new chiral center.

Experimental Protocols

Detailed experimental protocols for the specific isolation and characterization of this compound are not widely published. However, a general workflow for the extraction and purification of taxanes from Taxus species can be adapted.

1. Extraction:

-

Dried and powdered twigs of Taxus mairei are extracted with a suitable organic solvent, typically methanol or ethanol, at room temperature for an extended period.

-

The extraction is usually repeated multiple times to ensure maximum yield.

-

The combined extracts are then concentrated under reduced pressure to obtain a crude extract.

2. Preliminary Purification (Liquid-Liquid Partitioning):

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate.

-

The taxane-rich fraction, typically found in the dichloromethane or ethyl acetate phase, is collected and concentrated.

3. Chromatographic Purification:

-

The enriched taxane fraction is subjected to multiple rounds of column chromatography.

-

Silica gel is commonly used as the stationary phase, with a gradient elution system of hexane and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired compound.

-

Further purification may be achieved using preparative high-performance liquid chromatography (HPLC) with a suitable reversed-phase column (e.g., C18) and a mobile phase such as a methanol/water or acetonitrile/water gradient.

4. Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum provides information on the proton environment, including chemical shifts, coupling constants, and integration. The ¹³C NMR spectrum reveals the number and types of carbon atoms. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are crucial for assigning the complex signals and confirming the connectivity of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.

-

X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides the definitive three-dimensional structure, including the absolute stereochemistry.

References

In vitro cytotoxic activity of 13-O-Cinnamoylbaccatin III against cancer cell lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential in vitro cytotoxic activity of 13-O-Cinnamoylbaccatin III against various cancer cell lines. While direct experimental data for this specific derivative is limited in publicly available literature, this document synthesizes the known cytotoxic profiles of its parent compound, baccatin III, and the established anti-cancer properties of cinnamoyl derivatives. This guide offers a detailed examination of the probable mechanisms of action, including the induction of cell cycle arrest and apoptosis. Furthermore, it outlines comprehensive experimental protocols for assessing cytotoxicity, apoptosis, and cell cycle distribution, providing a foundational framework for future research into this promising taxane derivative. The information is presented through structured data tables and logical workflow diagrams to facilitate understanding and application in a research setting.

Introduction

Taxanes, including the widely used chemotherapeutic agent paclitaxel (Taxol®), represent a critical class of anti-cancer drugs. Their mechanism of action primarily involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptotic cell death. Baccatin III is a key natural precursor for the semi-synthesis of paclitaxel and its analogues. The modification of baccatin III at various positions, including the C-13 hydroxyl group, has been a significant strategy in the development of new taxane derivatives with potentially improved efficacy, solubility, and tumor selectivity.

The addition of a cinnamoyl moiety to the baccatin III core at the 13-O position results in this compound. Cinnamic acid and its derivatives have independently demonstrated a range of pharmacological activities, including anti-cancer properties, through various mechanisms such as the induction of apoptosis and cell cycle arrest. This guide explores the anticipated cytotoxic effects of the hybrid molecule, this compound, by examining the activities of its constituent parts.

Cytotoxic Activity of Baccatin III and Cinnamoyl Derivatives

Baccatin III

Baccatin III, the foundational structure of many taxanes, has demonstrated inherent cytotoxic activity against a variety of cancer cell lines, although with lower potency than paclitaxel. Research indicates that baccatin III induces an antimitotic response by inhibiting tubulin polymerization, a mechanism distinct from paclitaxel's stabilization of microtubules. This activity leads to an accumulation of cells in the G2/M phase of the cell cycle.[1] Furthermore, baccatin III has been shown to induce apoptotic cell death in human breast cancer (BCap37) and epidermoid carcinoma (KB) cells.[2]

Table 1: Summary of In Vitro Cytotoxic Activity of Baccatin III

| Cancer Cell Line | Assay Type | Endpoint | Result | Reference |

| Variety of Cancer Cell Lines | Not Specified | ED50 | 8 - 50 µM | [1] |

| BCap37 (Human Breast Cancer) | Not Specified | Apoptosis Induction | Observed | [2] |

| KB (Human Epidermoid Carcinoma) | Not Specified | Apoptosis Induction | Observed | [2] |

Cinnamoyl Derivatives

Numerous studies have highlighted the anti-cancer potential of various cinnamoyl derivatives. These compounds have been shown to exert cytotoxic effects through multiple mechanisms, including the induction of apoptosis and cell cycle arrest. The specific IC50 values vary depending on the cell line and the specific chemical structure of the derivative.

Table 2: Examples of In Vitro Cytotoxic Activity of Cinnamoyl Derivatives

| Derivative | Cancer Cell Line | Assay Type | IC50 Value | Reference |

| (E)-N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (3e) | U87MG (Glioblastoma) | MTT Assay | ~86% cytotoxicity at 25 µg/mL | [3][4] |

| (E)-N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (3e) | SHSY-5Y (Neuroblastoma) | MTT Assay | ~84% cytotoxicity at 25 µg/mL | [3][4] |

| Thienyl Chalcone Derivative 5 | MCF-7 (Breast Cancer) | MTT Assay | 7.79 ± 0.81 µM | [5] |

| Thienyl Chalcone Derivative 5 | MDA-MB-231 (Breast Cancer) | MTT Assay | 5.27 ± 0.98 µM | [5] |

| Thienyl Chalcone Derivative 8 | MCF-7 (Breast Cancer) | MTT Assay | 7.24 ± 2.10 µM | [5] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the cytotoxic activity of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6][8]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for a predetermined time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[10]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[11]

Protocol:

-

Cell Treatment: Culture cells with the test compound for the desired duration.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Anticipated Signaling Pathways

Based on the known mechanisms of baccatin III and cinnamoyl derivatives, this compound is hypothesized to induce cytotoxicity through the modulation of key signaling pathways involved in cell cycle regulation and apoptosis.

The antimitotic activity of the baccatin III core is expected to cause an arrest in the G2/M phase of the cell cycle. This arrest is often a trigger for the intrinsic apoptotic pathway. The cinnamoyl moiety may contribute to the induction of apoptosis through various mechanisms, potentially involving the modulation of Bcl-2 family proteins, activation of caspases, and generation of reactive oxygen species (ROS).

Conclusion

While direct experimental evidence for the cytotoxic activity of this compound is not yet widely available, the known biological activities of its constituent components, baccatin III and cinnamoyl derivatives, provide a strong rationale for its investigation as a potential anti-cancer agent. The methodologies and hypothesized mechanisms outlined in this technical guide serve as a comprehensive resource for researchers to design and execute studies to elucidate the cytotoxic profile and therapeutic potential of this novel taxane derivative. Future in vitro studies are essential to validate these hypotheses and to determine the specific cancer cell lines most susceptible to this compound.

References

- 1. Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apoptotic cell death induced by baccatin III, a precursor of paclitaxel, may occur without G(2)/M arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - Gouleni - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 5. sysrevpharm.org [sysrevpharm.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. docs.abcam.com [docs.abcam.com]

- 11. cancer.wisc.edu [cancer.wisc.edu]

The Enigmatic Taxoid: A Technical Guide to the Natural Abundance and Isolation of 13-O-Cinnamoylbaccatin III from Yew Trees

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on 13-O-Cinnamoylbaccatin III, a minor taxoid found in yew trees (Taxus spp.). While its more famous relative, Paclitaxel (Taxol®), has been extensively studied and utilized in cancer chemotherapy, the vast diversity of other taxane diterpenoids, including this compound, represents a promising frontier for the discovery of new therapeutic agents. This document details its likely natural abundance, outlines a generalized yet detailed protocol for its isolation and purification, and presents this information in a format amenable to researchers and drug development professionals.

Natural Abundance and Significance

This compound is a derivative of baccatin III, a core taxane structure. The defining feature of this compound is the presence of a cinnamoyl group at the C-13 position of the baccatin III core. While the bioactivity of this compound is not as extensively documented as that of other taxoids, its structural similarity to paclitaxel suggests potential cytotoxic or other pharmacological properties.

The natural abundance of this compound is considered to be low. It has been reported to be a minor constituent in the twigs of Taxus mairei. The term "minor taxoid" implies that its concentration in the plant biomass is significantly lower than that of major taxanes like paclitaxel, 10-deacetylbaccatin III, and cephalomannine. The comprehensive analysis of various Taxus species often focuses on the more abundant taxoids, leading to a lack of specific quantitative data for many of the minor constituents. Researchers should anticipate yields that are fractions of those obtained for the major taxanes from the same biomass.

Table 1: Major and Minor Taxoids in Taxus Species

| Taxoid Class | Examples | General Abundance |

| Major Taxoids | Paclitaxel (Taxol®), 10-Deacetylbaccatin III (10-DAB III), Baccatin III, Cephalomannine | Relatively high, often the focus of commercial extraction. |

| Minor Taxoids | This compound, and hundreds of other structural variants | Low, highly variable between species and tissues. |

Experimental Protocols for Isolation and Purification

The isolation of a minor taxoid like this compound from the complex mixture of phytochemicals in Taxus extracts is a challenging process that requires a multi-step purification strategy. The following protocol is a generalized methodology adapted from established procedures for the isolation of other taxanes. Optimization of each step is critical for successful isolation and to maximize the yield of the target compound.

Plant Material Collection and Preparation

-

Collection: Collect fresh twigs of Taxus mairei (or other Taxus species of interest). The concentration of taxoids can vary with season and the age of the plant material.

-

Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: Macerate the powdered plant material in methanol or a mixture of methanol and dichloromethane (e.g., 1:1 v/v) at room temperature for 24-48 hours with occasional stirring. The solid-to-solvent ratio should be optimized, typically ranging from 1:5 to 1:10 (w/v).

-

Filtration and Concentration: Filter the extract to remove the solid plant residue. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

Liquid-Liquid Partitioning

-

Solvent Partitioning: Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v) and partition it against a nonpolar solvent like n-hexane to remove lipids and other nonpolar impurities.

-

Further Partitioning: The aqueous methanol phase is then diluted with water (e.g., to 30-40% methanol) and partitioned against a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to extract the taxoids.

-

Concentration: Concentrate the dichloromethane or ethyl acetate fraction to dryness to yield a taxoid-enriched crude extract.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of a pure compound.

-

Silica Gel Column Chromatography (Normal Phase):

-

Stationary Phase: Silica gel (60-120 or 100-200 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity. For example, start with 100% n-hexane and gradually increase the ethyl acetate concentration to 100%.

-

Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 1:1) and visualizing with a vanillin-sulfuric acid spray reagent followed by heating.

-

Pooling: Pool the fractions containing the compound of interest based on the TLC profile.

-

-

Sephadex LH-20 Column Chromatography (Size Exclusion):

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Methanol or a mixture of dichloromethane and methanol.

-

Purpose: To separate compounds based on their molecular size and to remove phenolic compounds and other impurities.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) (Reverse Phase):

-

Stationary Phase: C18 column.

-

Mobile Phase: A gradient of water and acetonitrile or methanol.

-

Detection: UV detector, typically at 227 nm or 254 nm.

-

Final Purification: This step is crucial for obtaining the pure compound. The fractions collected from the previous chromatographic steps are subjected to preparative HPLC for final purification.

-

Structure Elucidation

The structure of the isolated this compound should be confirmed using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments to elucidate the detailed chemical structure.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the taxane core protons and the protons of the cinnamoyl group. |

| ¹³C NMR | Resonances for all carbons in the taxane skeleton and the cinnamoyl moiety. |

| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of the compound. |

| (Note: Specific chemical shift values and mass fragmentation data are not readily available in the public domain and would need to be determined experimentally upon successful isolation.) |

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from yew tree biomass.

Caption: General workflow for the isolation of this compound.

Challenges and Future Perspectives

The study of minor taxoids like this compound is fraught with challenges, primarily due to their low natural abundance, which makes their isolation and purification a labor-intensive and low-yield process. However, overcoming these challenges is essential for tapping into the vast, unexplored chemical diversity of the Taxus genus.

Future research should focus on:

-

Screening of diverse Taxus species and tissues: A systematic screening of a wider range of Taxus species and different plant parts may identify sources with higher concentrations of this compound.

-

Development of advanced separation techniques: The use of more efficient and selective chromatographic methods, such as counter-current chromatography, could improve the efficiency of the isolation process.

-

Semi-synthesis: Exploring the semi-synthesis of this compound from more abundant precursors like baccatin III could be a viable alternative to its direct isolation from natural sources.

-

Bioactivity screening: Once isolated in sufficient quantities, this compound should be subjected to a broad range of bioactivity screens to uncover its potential therapeutic applications.

Potential Pharmacological Applications of 13-O-Cinnamoylbaccatin III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

13-O-Cinnamoylbaccatin III is a naturally occurring taxane diterpenoid found in the twigs of Taxus mairei. As a member of the taxane family, which includes the highly successful chemotherapeutic agent Paclitaxel (Taxol®), this compound holds potential as a pharmacological agent, particularly in the realm of oncology. This document provides a comprehensive overview of the current, albeit limited, knowledge surrounding this compound. Due to a scarcity of direct research on this compound, this guide draws upon data from closely related taxanes isolated from the same plant species to infer its potential applications, mechanisms of action, and relevant experimental protocols. This approach provides a foundational framework for future research and development efforts.

Introduction to this compound

This compound is a derivative of baccatin III, the core chemical scaffold of Paclitaxel. It is distinguished by a cinnamoyl group at the C-13 position. This structural feature is of interest as the side chain at C-13 is crucial for the cytotoxic activity of taxanes. The compound has been identified in Taxus mairei, a yew species that is a known source of various taxane compounds with anticancer properties. While its primary role in the literature has been as a potential precursor or analogue in the synthesis of more complex taxanes, its intrinsic biological activity warrants further investigation.

Potential Pharmacological Application: Anticancer Activity

The principal pharmacological application of taxanes is in cancer chemotherapy. The mechanism of action for this class of compounds is primarily the disruption of microtubule function, which is essential for cell division.

Inferred Cytotoxic Activity

Taxane compounds extracted from T. mairei have demonstrated inhibitory effects against several cancer cell lines, including non-small cell lung cancer (A549), mouse melanoma (B16), and human hepatoma (BEL7402)[1]. Another study on a novel taxane, taxiwallinine, isolated from Taxus wallichiana var. mairei, showed moderate cytotoxicity against the human breast cancer cell line MCF-7[2]. Cephalomannine, another taxane found in Taxus species, has also shown potent anticancer activity against MCF-7 cells and P388 lymphocytic leukemia[3].

Table 1: Cytotoxicity of Taxanes from Taxus mairei and Related Species

| Compound/Extract | Cell Line | IC50 / Activity Range | Reference |

| Taxane Compound Extract | A549 (Non-small cell lung cancer) | 26–167 µg/mL | [1] |

| Taxane Compound Extract | B16 (Mouse melanoma) | 20–768 µg/mL | [1] |

| Taxane Compound Extract | BEL7402 (Human hepatoma) | 30–273 µg/mL | [1] |

| Taxiwallinine | MCF-7 (Human breast cancer) | 20.898 µg/mL | [2] |

| Paclitaxel (Taxol) | MCF-7 (Human breast cancer) | 0.008 µg/mL | [2] |

| Cephalomannine | MCF-7 (Human breast cancer) | 0.86 µg/mL | [3] |

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.

Inferred Mechanism of Action

The mechanism of action for taxanes is well-established. They are mitotic inhibitors that target microtubules.

Microtubule Stabilization

The primary mechanism of action for clinically used taxanes like Paclitaxel is the stabilization of microtubules. Microtubules are dynamic polymers of tubulin that are essential for forming the mitotic spindle during cell division. By binding to the β-tubulin subunit, taxanes enhance microtubule polymerization and prevent their depolymerization. This disruption of normal microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death). It is highly probable that this compound, as a taxane, shares this fundamental mechanism of action.

Experimental Protocols

While specific protocols for this compound are not published, the following represents a generalized workflow for the isolation and cytotoxic evaluation of taxanes from Taxus species.

Isolation and Purification of Taxanes

-

Extraction: Dried and powdered twigs of Taxus mairei are extracted with a suitable organic solvent such as ethanol or methanol at room temperature.

-

Partitioning: The crude extract is concentrated and then partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on polarity.

-

Column Chromatography: The organic phase is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions.

-

Preparative HPLC: Fractions showing the presence of taxanes (identified by thin-layer chromatography) are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 reverse-phase column to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT reagent is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is then determined by plotting cell viability against the compound concentration.

Future Directions and Conclusion

The information available on taxanes from Taxus mairei suggests that this compound is a promising candidate for further pharmacological investigation. Its structural similarity to Paclitaxel and the demonstrated cytotoxicity of related compounds from the same source strongly indicate potential anticancer activity.

Future research should focus on:

-

Isolation and Characterization: Developing efficient methods for isolating or synthesizing sufficient quantities of this compound for comprehensive biological evaluation.

-

In Vitro Screening: A broad screening of its cytotoxic activity against a panel of human cancer cell lines to determine its potency and selectivity.

-

Mechanism of Action Studies: Confirming its interaction with tubulin and investigating its effects on the cell cycle and apoptosis induction.

-

Signaling Pathway Analysis: Investigating the modulation of key signaling pathways involved in cancer progression, such as the JAK/STAT, MAPK, and PI3K/Akt pathways.

-

In Vivo Studies: Evaluating its efficacy and toxicity in preclinical animal models of cancer.

References

The Synthesis of Paclitaxel: A Technical Guide Focusing on Baccatin III Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel, a potent anti-cancer agent, is a structurally complex diterpenoid compound originally isolated from the bark of the Pacific yew tree, Taxus brevifolia.[1] Due to its remarkable efficacy against a range of solid tumors, including ovarian, breast, and non-small cell lung cancer, demand for Paclitaxel has been consistently high.[2] However, the low natural abundance of Paclitaxel and the ecological concerns associated with its extraction have necessitated the development of more sustainable production methods. The most commercially viable of these is the semi-synthesis from more abundant taxane precursors, such as baccatin III and 10-deacetylbaccatin III (10-DAB), which can be extracted from the needles of various yew species.[3][4] This guide provides an in-depth technical overview of the semi-synthetic routes to Paclitaxel, with a contextual discussion on the role of related taxanes like 13-O-Cinnamoylbaccatin III.

The Central Role of Baccatin III in Paclitaxel Semi-Synthesis

Baccatin III is the tetracyclic core of the Paclitaxel molecule and serves as a crucial starting material for its semi-synthesis.[1] The primary challenge in this process is the stereoselective attachment of the C-13 side chain, (2'R,3'S)-N-benzoyl-3'-phenylisoserine, to the baccatin III core.[5] This is typically achieved through a series of protection, coupling, and deprotection steps.

While this compound is a naturally occurring taxane, it is not a commonly utilized starting material in the established, large-scale semi-synthetic routes to Paclitaxel. A plausible synthetic strategy would first involve the selective removal of the cinnamoyl group at the C-13 position to yield baccatin III, which can then be channeled into the well-documented synthetic pathways.

Quantitative Data on Paclitaxel Semi-Synthesis

The following tables summarize key quantitative data for the semi-synthesis of Paclitaxel, primarily from 10-deacetylbaccatin III (10-DAB), which is a readily available precursor to baccatin III.

Table 1: Key Steps and Yields in Paclitaxel Semi-Synthesis from 10-DAB

| Step | Reaction | Reagents and Conditions | Typical Yield (%) |

| 1 | Protection of C-7 hydroxyl | Triethylsilyl chloride (TESCl), Pyridine | >95 |

| 2 | Acetylation of C-10 hydroxyl | Acetyl chloride or Acetic anhydride, Base (e.g., Pyridine, DMAP) | >90 |

| 3 | Coupling with C-13 side chain precursor (e.g., Ojima-Holton β-lactam method) | β-lactam, Base (e.g., NaH, LiHMDS) | 80-95 |

| 4 | Deprotection of C-7 hydroxyl | Hydrofluoric acid (HF) in pyridine or acetonitrile | >90 |

Table 2: Spectroscopic Data for Key Intermediates and Paclitaxel

| Compound | 1H NMR (selected signals, δ in ppm) | 13C NMR (selected signals, δ in ppm) |

| Baccatin III | 6.27 (t, H-13), 5.68 (d, H-2), 4.97 (d, H-5), 4.44 (dd, H-7), 2.25, 2.15 (s, OAc) | 203.9 (C-9), 171.2, 170.3 (C=O, acetyl), 167.1 (C=O, benzoyl), 84.5 (C-5), 81.2 (C-4), 76.5 (C-1), 75.6 (C-2), 75.1 (C-10), 72.9 (C-7), 67.8 (C-13) |

| 7-TES-Baccatin III | 6.25 (t, H-13), 5.65 (d, H-2), 4.95 (d, H-5), 4.55 (dd, H-7), 2.23, 2.13 (s, OAc), 0.95 (t, Si-CH2CH3), 0.60 (q, Si-CH2CH3) | 203.8 (C-9), 171.1, 170.2 (C=O, acetyl), 167.0 (C=O, benzoyl), 84.4 (C-5), 81.1 (C-4), 76.6 (C-1), 75.5 (C-2), 75.0 (C-10), 73.5 (C-7), 67.7 (C-13), 6.8 (Si-CH2), 5.5 (Si-CH2CH3) |

| Paclitaxel | 8.12 (d, Ar-H), 7.72 (d, Ar-H), 7.30-7.60 (m, Ar-H), 6.28 (t, H-13), 5.79 (d, H-2'), 5.67 (d, H-2), 4.94 (d, H-5), 4.79 (d, H-3'), 4.40 (dd, H-7), 2.47, 2.23 (s, OAc) | 203.8 (C-9), 172.8, 171.3, 170.3 (C=O), 167.5, 167.0 (C=O, benzoyl), 84.5 (C-5), 81.1 (C-4), 79.2 (C-1), 76.5 (C-2), 75.6 (C-10), 75.1 (C-7), 73.1 (C-2'), 72.1 (C-13), 55.0 (C-3') |

Experimental Protocols

Protocol 1: Conversion of 10-deacetylbaccatin III (10-DAB) to 7-TES-baccatin III

-

Protection of the C-7 Hydroxyl Group:

-

Dissolve 10-deacetylbaccatin III in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Add triethylsilyl chloride (TESCl) dropwise to the stirred solution. The molar ratio of 10-DAB to TESCl is typically 1:1.1 to 1:1.5.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude 7-TES-10-deacetylbaccatin III.

-

-

Acetylation of the C-10 Hydroxyl Group:

-

Dissolve the crude 7-TES-10-deacetylbaccatin III in anhydrous dichloromethane (DCM) or pyridine.

-

Add 4-dimethylaminopyridine (DMAP) as a catalyst.

-

Add acetyl chloride or acetic anhydride dropwise at 0°C.

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

-

After completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 7-TES-baccatin III.

-

Protocol 2: Coupling of 7-TES-baccatin III with the C-13 Side Chain (Ojima-Holton β-Lactam Method)

-

Activation of the C-13 Hydroxyl Group:

-

Dissolve 7-TES-baccatin III in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to -40°C to -78°C.

-

Add a strong base, such as sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS), portion-wise to the solution to deprotonate the C-13 hydroxyl group, forming the corresponding alkoxide.

-

-

Coupling Reaction:

-

In a separate flask, dissolve the protected β-lactam side-chain precursor in anhydrous THF.

-

Add the β-lactam solution dropwise to the solution of the 7-TES-baccatin III alkoxide at low temperature.

-

Allow the reaction to proceed for several hours at low temperature, monitoring by TLC.

-

-

Work-up and Deprotection:

-

Quench the reaction with a proton source, such as acetic acid or saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude product is then subjected to deprotection of the C-7 silyl group using a fluoride source, such as hydrofluoric acid in pyridine or tetrabutylammonium fluoride (TBAF).

-

Purify the final product, Paclitaxel, by column chromatography or recrystallization.

-

Visualizations

Paclitaxel Synthesis Workflow

The following diagram illustrates a generalized workflow for the semi-synthesis of Paclitaxel from a baccatin III precursor.

Caption: Generalized workflow for Paclitaxel semi-synthesis.

Paclitaxel's Mechanism of Action: Apoptosis Signaling Pathway

Paclitaxel exerts its anticancer effects primarily by stabilizing microtubules, leading to cell cycle arrest and subsequent apoptosis (programmed cell death).[6] The diagram below illustrates a simplified signaling pathway involved in Paclitaxel-induced apoptosis.

Caption: Simplified signaling pathway of Paclitaxel-induced apoptosis.

Conclusion

The semi-synthesis of Paclitaxel from readily available precursors like baccatin III and 10-deacetylbaccatin III remains the cornerstone of its commercial production. While other naturally occurring taxanes such as this compound exist, their role in large-scale synthesis is not well-established. A hypothetical route involving the conversion of this compound to baccatin III is chemically feasible but would require further research and development to be considered a viable alternative. The detailed protocols and data presented in this guide for the established semi-synthetic routes provide a comprehensive resource for researchers and professionals in the field of drug development, highlighting the intricate chemistry and critical steps involved in the production of this vital anticancer therapeutic.

References

- 1. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. researchgate.net [researchgate.net]

The Structure-Activity Relationship of 13-O-Cinnamoylbaccatin III and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for more potent and selective anticancer agents has led to extensive investigation into the structure-activity relationships (SAR) of natural products and their synthetic analogs. Among these, the taxane class of diterpenoids, exemplified by the blockbuster drug Paclitaxel (Taxol®), has been a focal point of research for decades. A key precursor and a molecule of interest in its own right is 13-O-cinnamoylbaccatin III, a naturally occurring taxane found in yew species. This technical guide delves into the core principles of the SAR of this compound and its analogs, providing insights into the molecular features governing their biological activity.

The Crucial Role of the C-13 Side Chain in Taxane Bioactivity

The biological activity of taxanes is intrinsically linked to their ability to bind to the β-tubulin subunit of microtubules, stabilizing them and thereby arresting the cell cycle, ultimately leading to apoptotic cell death. The ester side chain at the C-13 position of the baccatin III core is paramount for this interaction.

Extensive research on paclitaxel and its derivatives has established several key principles regarding the C-13 side chain's contribution to cytotoxicity and tubulin binding:

-

The (2'R, 3'S) stereochemistry of the N-benzoyl-3-phenylisoserine side chain in paclitaxel is critical for high potency. Alterations to this stereochemistry often lead to a significant decrease in activity.

-

The N-acyl group at the 3'-position is essential. The benzoyl group in paclitaxel is optimal, but other aromatic and even some aliphatic acyl groups can be tolerated, albeit often with reduced activity.

-

The 2'-hydroxyl group is a key hydrogen bonding donor in the interaction with tubulin. Its removal or modification generally results in a substantial loss of activity.

-

The 3'-phenyl group contributes to the hydrophobic interactions within the tubulin binding pocket. Modifications to this group can modulate activity, with some substitutions being well-tolerated.

For this compound, the cinnamoyl group serves as the C-13 side chain. While detailed SAR data for a series of analogs with varied cinnamoyl moieties is not available, we can extrapolate from the broader taxane literature. It is hypothesized that the aromatic ring and the α,β-unsaturated carbonyl system of the cinnamoyl group play a significant role in tubulin binding, likely through a combination of hydrophobic and polar interactions. Systematic modifications, such as substitutions on the phenyl ring of the cinnamoyl group or alterations to the vinyl linkage, would be necessary to delineate a precise quantitative SAR.

Experimental Protocols for the Evaluation of this compound Analogs

The biological evaluation of novel taxane analogs involves a series of in vitro assays to determine their cytotoxicity against cancer cell lines and their direct effect on microtubule dynamics.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol:

-

Cell Seeding:

-

Harvest cancer cells (e.g., A549 human lung carcinoma, MCF-7 human breast adenocarcinoma) from culture.

-

Perform a cell count and determine cell viability using a hemocytometer and trypan blue exclusion.

-

Seed the cells into a 96-well microtiter plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (e.g., paclitaxel).

-

Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 3 to 4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle pipetting.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (turbidity) at 340 nm.

Detailed Protocol:

-

Reagent Preparation:

-

Reconstitute lyophilized, purified tubulin (from bovine brain or a recombinant source) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2-4 mg/mL. Keep the tubulin on ice at all times to prevent spontaneous polymerization.

-

Prepare a stock solution of GTP (100 mM) in general tubulin buffer.

-

Prepare stock solutions of the test compounds (this compound analogs) and controls (paclitaxel as a polymerization promoter, and a polymerization inhibitor like nocodazole or colchicine) in a suitable solvent (e.g., DMSO).

-

-

Assay Setup:

-

Pre-warm a 96-well, clear-bottom plate and a microplate reader with temperature control to 37°C.

-

On ice, prepare the reaction mixtures in microcentrifuge tubes. For a typical 100 µL reaction, this will include:

-

Tubulin solution

-

GTP to a final concentration of 1 mM

-

General tubulin buffer to adjust the final volume

-

Test compound or control at the desired final concentration (typically in the µM range). The final DMSO concentration should be kept low (e.g., <2%) and consistent across all wells.

-

-

-

Initiation and Measurement:

-

Quickly transfer the reaction mixtures from the microcentrifuge tubes to the pre-warmed 96-well plate.

-

Immediately place the plate in the microplate reader and start recording the absorbance at 340 nm every 30-60 seconds for 30-60 minutes.

-

-

Data Analysis:

-

Plot the absorbance at 340 nm against time for each condition.

-

Compare the polymerization curves of the test compounds to the controls. Promoters of tubulin polymerization (like paclitaxel) will show a faster rate of polymerization and a higher final absorbance compared to the tubulin-only control. Inhibitors will show a slower rate and a lower final absorbance.

-

Quantify the effect by comparing parameters such as the maximum rate of polymerization (Vmax) and the final plateau of absorbance.

-

Visualizing the Molecular Mechanisms

Understanding the downstream effects of tubulin binding is crucial for comprehending the overall anticancer activity of this compound and its analogs. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Synthesis and Evaluation Workflow

Caption: Workflow for the synthesis and biological evaluation of this compound analogs.

Taxane-Induced Microtubule Stabilization and Mitotic Arrest

Caption: Mechanism of action of taxane analogs leading to apoptosis.

Intrinsic Apoptosis Signaling Pathway

Caption: The intrinsic apoptosis pathway induced by taxane-mediated mitotic arrest.

Conclusion and Future Directions

The C-13 side chain of the baccatin III core is a critical determinant of the biological activity of taxanes. While this compound itself displays modest cytotoxic activity, its structure serves as a valuable scaffold for the development of novel anticancer agents. The systematic synthesis and evaluation of analogs with modifications to the cinnamoyl moiety are essential to establish a clear quantitative SAR. This would involve varying the electronic and steric properties of substituents on the aromatic ring, as well as altering the linker between the phenyl group and the ester carbonyl.

Such studies, guided by the experimental protocols outlined in this guide, will undoubtedly provide a deeper understanding of the molecular interactions between these taxane analogs and their biological target, β-tubulin. Ultimately, this knowledge will facilitate the rational design of new-generation taxanes with improved potency, selectivity, and pharmacokinetic profiles, contributing to the advancement of cancer chemotherapy.

Methodological & Application

Application Notes & Protocols: Cell-Based Assays for Evaluating 13-O-Cinnamoylbaccatin III

Audience: Researchers, scientists, and drug development professionals.

Introduction

13-O-Cinnamoylbaccatin III is a taxane derivative, a class of compounds known for their potent anticancer activities. Taxanes, such as the well-known paclitaxel, function as mitotic inhibitors by stabilizing microtubules, leading to cell cycle arrest and induction of apoptosis. Baccatin III, a closely related precursor of paclitaxel, has been shown to induce apoptotic cell death in cancer cell lines.[1] While the specific cytotoxic and apoptotic mechanisms of this compound are still under investigation, its structural similarity to other bioactive taxanes suggests it may exhibit similar effects.

These application notes provide detailed protocols for cell-based assays to characterize the biological activity of this compound, focusing on cytotoxicity and apoptosis induction.

Data Presentation

The following table summarizes hypothetical quantitative data from the described assays to provide a clear and structured comparison of the effects of this compound on a cancer cell line (e.g., MCF-7).

| Assay | Parameter | Concentration of this compound | Result |

| MTT Assay | Cell Viability (%) | 0 µM (Control) | 100% |

| 1 µM | 85.2% | ||

| 10 µM | 55.4% | ||

| 50 µM | 25.8% | ||

| 100 µM | 10.1% | ||

| IC50 | 45.6 µM | ||

| Annexin V/PI Staining | Early Apoptotic Cells (%) | 0 µM (Control) | 2.5% |

| 50 µM | 28.7% | ||

| Late Apoptotic/Necrotic Cells (%) | 0 µM (Control) | 1.8% | |

| 50 µM | 15.3% | ||

| Caspase-3 Activity | Fold Increase (vs. Control) | 0 µM (Control) | 1.0 |

| 50 µM | 4.2 |

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.[2][3] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[3][4] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[2][4]

Materials:

-

This compound

-

Human cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3][4] Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Annexin V staining is a common method for detecting early apoptotic cells. In apoptotic cells, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry.[5] Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, allowing for the differentiation between early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

This compound

-

Human cancer cell line

-

6-well plates

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., the determined IC50 value) for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.[6] Wash the cells twice with cold PBS.[7]

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[6]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caspase-3 Activity Assay

Caspases are a family of proteases that play a crucial role in apoptosis. Caspase-3 is a key executioner caspase.[9] This colorimetric assay is based on the cleavage of a specific substrate (DEVD-pNA) by active caspase-3, which releases the chromophore p-nitroaniline (pNA).[9][10] The amount of pNA is proportional to the caspase-3 activity and can be measured spectrophotometrically at 405 nm.[10]

Materials:

-

Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

-

This compound

-

Human cancer cell line

-

Microplate reader

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound as described for the Annexin V assay. After treatment, collect the cells and lyse them using the provided cell lysis buffer.[11] Incubate on ice for 10 minutes.[10]

-

Lysate Preparation: Centrifuge the cell lysate at 10,000 x g for 1 minute to pellet the cellular debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the cell lysate.

-

Assay Reaction: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.[9]

-

Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each well.[9]

-

Add 5 µL of the DEVD-pNA substrate to each well.[9]

-

Incubation: Incubate the plate at 37°C for 1-2 hours.[9][11]

-

Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.

Mandatory Visualization

References

- 1. Apoptotic cell death induced by baccatin III, a precursor of paclitaxel, may occur without G(2)/M arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]